2,5-Dimethylterephthalonitrile

描述

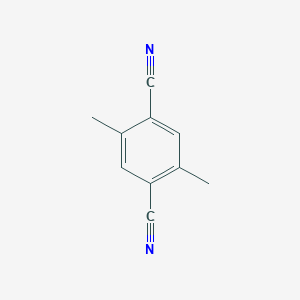

Structure

3D Structure

属性

IUPAC Name |

2,5-dimethylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIRGBDYMYVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348688 | |

| Record name | 2,5-dimethylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39095-25-5 | |

| Record name | 2,5-dimethylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dicyano-1,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethylterephthalonitrile: A Technical Guide for Researchers

CAS Number: 39095-25-5

This technical guide provides an in-depth overview of 2,5-Dimethylterephthalonitrile, a versatile nitrile compound. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties, synthesis, and potential applications of this molecule.

Chemical and Physical Properties

This compound, also known as 1,4-dicyano-2,5-dimethylbenzene, is a solid organic compound with the chemical formula C₁₀H₈N₂.[1] It possesses a molecular weight of 156.18 g/mol .[2][3] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 39095-25-5 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂ | [1][2][3] |

| Molecular Weight | 156.18 g/mol | [2][3] |

| Melting Point | 212 °C | |

| Boiling Point | 337.5 ± 30.0 °C (Predicted) | [2] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 166 °C | [3] |

| IUPAC Name | 2,5-dimethylbenzene-1,4-dicarbonitrile | [1] |

| Synonyms | 1,4-Benzenedicarbonitrile, 2,5-dimethyl-; 2,5-Dicyano-p-xylene; 1,4-Dicyan-2,5-dimethylbenzol | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectral data are available for this compound:

-

¹H NMR Spectrum: Available.

-

¹³C NMR Spectrum: Available.

-

Infrared (IR) Spectrum: Available.

-

Mass Spectrum (MS): Available.

Synthesis

It is important to note that these are generalized pathways and would require optimization of reaction conditions, including temperature, pressure, catalyst, and solvents, to achieve a good yield and purity of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and harmful in contact with skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications

While specific, large-scale industrial or pharmaceutical applications of this compound are not widely documented, its chemical structure suggests several potential areas of use, particularly as a building block in organic synthesis.

-

Drug Discovery: The nitrile group is a common pharmacophore found in numerous pharmaceuticals.[4] It can act as a hydrogen bond acceptor and is often metabolically stable.[4] Therefore, this compound could serve as a scaffold or intermediate in the synthesis of novel drug candidates.

-

Material Science: The rigid aromatic core and the reactive nitrile groups make it a candidate for the synthesis of high-performance polymers, such as polyamides or polyimides, with enhanced thermal stability and mechanical strength. The nitrile groups can also be hydrolyzed to carboxylic acids, providing a route to 2,5-dimethylterephthalic acid, a monomer used in polyester production.

-

Organic Synthesis: The dinitrile functionality allows for a variety of chemical transformations. The nitrile groups can be reduced to amines or hydrolyzed to carboxylic acids, making this compound a versatile intermediate for the synthesis of a wide range of more complex organic molecules.

Experimental Workflows

The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to 2,5-Dimethylterephthalonitrile: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylterephthalonitrile, a niche aromatic dinitrile, holds potential as a valuable building block in the synthesis of novel therapeutic agents and advanced materials. Its rigid, planar structure, endowed with reactive nitrile functionalities and methyl group substitutions, offers a unique scaffold for creating complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure of this compound and details the primary synthetic routes for its preparation, with a focus on experimental protocols and quantitative data. The synthesis section explores both direct ammoxidation of 2,5-dimethyl-p-xylene and a two-step process involving the formation and subsequent dehydration of 2,5-dimethylterephthalamide.

Chemical Structure and Properties

This compound, also known as 2,5-dimethylbenzene-1,4-dicarbonitrile, is an organic compound with the chemical formula C₁₀H₈N₂.[1] It consists of a benzene ring substituted with two methyl groups and two nitrile groups at positions 2 and 5, and 1 and 4, respectively.

The presence of the nitrile groups makes it a versatile intermediate for further chemical transformations, while the dimethyl substitution pattern influences its solubility and electronic properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39095-25-5 |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% |

Data sourced from commercial suppliers.

Synthesis of this compound

The synthesis of this compound can be approached through several pathways. The most prominent methods include the direct ammoxidation of 2,5-dimethyl-p-xylene and the dehydration of 2,5-dimethylterephthalamide.

Ammoxidation of 2,5-Dimethyl-p-xylene

Logical Workflow for Ammoxidation of 2,5-Dimethyl-p-xylene

Caption: Ammoxidation of 2,5-dimethyl-p-xylene.

Experimental Protocol (Hypothetical, based on related processes)

Materials:

-

2,5-Dimethyl-p-xylene

-

Ammonia gas

-

Air (as a source of oxygen)

-

Vanadium-based catalyst (e.g., V₂O₅ supported on alumina)

Procedure:

-

A fixed-bed reactor is packed with a vanadium-based catalyst.

-

A gaseous feed stream consisting of 2,5-dimethyl-p-xylene, ammonia, and air is continuously introduced into the reactor.

-

The reactor is maintained at a high temperature, typically in the range of 375-500°C.[3]

-

The molar ratio of reactants is carefully controlled to optimize the yield of the dinitrile and minimize the formation of byproducts such as carbon monoxide and carbon dioxide.

-

The product stream exiting the reactor is cooled to condense the this compound, which can then be purified by crystallization or sublimation.

Quantitative Data for a Related Ammoxidation (p-xylene to terephthalonitrile) [4]

| Parameter | Value |

| Catalyst | No. P-87 |

| Temperature | 380°C |

| Ammonia Ratio | 10 |

| Air Ratio | 30 |

| Space Velocity | 1190 h⁻¹ |

| Conversion of p-xylene | 98.8% |

| Molar Yield of Terephthalonitrile | 91.3% |

| Selectivity | 92.4% |

Note: These conditions for p-xylene ammoxidation serve as a starting point for the optimization of this compound synthesis.

Synthesis via Dehydration of 2,5-Dimethylterephthalamide

An alternative, two-step approach involves the preparation of 2,5-dimethylterephthalamide from a suitable precursor, followed by its dehydration to yield the desired dinitrile. This method offers a potentially milder route compared to high-temperature ammoxidation.

Step 1: Synthesis of 2,5-Dimethylterephthalamide

2,5-Dimethylterephthalamide can be synthesized from 2,5-dimethylterephthalic acid or its corresponding diacyl chloride.

Logical Workflow for Synthesis of 2,5-Dimethylterephthalamide

Caption: Synthesis of 2,5-dimethylterephthalamide.

Experimental Protocol:

A specific protocol for 2,5-dimethylterephthalamide was not found in the search results. The following is a general procedure for the synthesis of aromatic amides from acyl chlorides.

Materials:

-

2,5-Dimethylterephthaloyl chloride

-

Concentrated aqueous ammonia

-

Dichloromethane (or other suitable organic solvent)

-

Ice bath

Procedure:

-

Dissolve 2,5-dimethylterephthaloyl chloride in a suitable organic solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring.

-

A white precipitate of 2,5-dimethylterephthalamide will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration, wash with cold water and a small amount of cold solvent to remove impurities.

-

Dry the product under vacuum.

Step 2: Dehydration of 2,5-Dimethylterephthalamide

The conversion of the primary amide groups of 2,5-dimethylterephthalamide to nitrile groups is achieved through dehydration. Various dehydrating agents can be employed for this transformation.[2][5][6][7]

Logical Workflow for Dehydration of 2,5-Dimethylterephthalamide

Caption: Dehydration of 2,5-dimethylterephthalamide.

Experimental Protocol (General):

Materials:

-

2,5-Dimethylterephthalamide

-

Thionyl chloride (SOCl₂), Phosphorus pentoxide (P₂O₅), or Phosphorus oxychloride (POCl₃)[6]

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend 2,5-dimethylterephthalamide in an anhydrous solvent.

-

Slowly add the dehydrating agent (e.g., thionyl chloride) to the suspension with stirring. The reaction may be exothermic.

-

Heat the reaction mixture to reflux for a period sufficient to ensure complete conversion (monitoring by TLC or GC-MS is recommended).

-

After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice or into a cold, dilute sodium bicarbonate solution to neutralize any remaining acidic reagents.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for Dehydration of Primary Amides (General)

| Dehydrating Agent | Conditions | Yield | Reference |

| Oxalyl chloride/Et₃N/Ph₃PO (catalytic) | 1 mol% catalyst, <10 min | Good to excellent | [1][5] |

| Silanes/Fluoride (catalytic) | Mild conditions | Good to excellent | [2] |

| SOCl₂, POCl₃, P₂O₅ | Strong dehydrating conditions | Varies | [6] |

Conclusion

The synthesis of this compound can be effectively achieved through either direct ammoxidation of 2,5-dimethyl-p-xylene or a two-step process involving the formation and dehydration of 2,5-dimethylterephthalamide. The choice of synthetic route will depend on factors such as the availability of starting materials, required purity of the final product, and the scale of the synthesis. The ammoxidation route offers a more direct pathway, while the diamide dehydration route may provide milder reaction conditions and potentially higher purity. Further research and process optimization are necessary to develop a robust and scalable synthesis for this promising chemical intermediate.

References

- 1. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylterephthalonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,5-Dimethylterephthalonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.

Introduction to this compound

This compound, also known as 2,5-dimethylbenzene-1,4-dicarbonitrile, is an organic compound with the chemical formula C₁₀H₈N₂. It is a derivative of terephthalonitrile with two methyl groups attached to the benzene ring. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, materials science, and pharmaceutical research, particularly in process development, purification, and formulation.

Compound Properties:

-

CAS Number: 39095-25-5

-

Molecular Formula: C₁₀H₈N₂[1]

-

Molecular Weight: 156.18 g/mol [1]

-

Melting Point: 212 °C[1]

-

Boiling Point: 337.5 ± 30.0 °C (Predicted)[1]

-

Density: 1.09 ± 0.1 g/cm³ (Predicted)[1]

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of organic solvents. However, qualitative information suggests limited solubility in some common solvents.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Temperature (°C) | Solubility ( g/100g of solvent) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Heated | Slightly Soluble[1] |

| Methanol | CH₃OH | 32.04 | 64.7 | Heated | Slightly Soluble[1] |

| Data for other solvents is not currently available in the public domain and requires experimental determination. |

Researchers are encouraged to use the experimental protocols outlined in the following section to populate this table for their specific solvents and temperature conditions of interest.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

3.1. Isothermal Equilibrium (Shake-Flask) Method

This is a common and reliable method for determining thermodynamic solubility.

-

Principle: An excess of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined.

-

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

-

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of the solid should be visible to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted solution to determine the concentration of this compound.

-

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature.

3.2. Gravimetric Method

This method is straightforward but requires careful handling to avoid solvent evaporation and ensure complete drying.

-

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

-

Apparatus:

-

Equipment for preparing a saturated solution (as in 3.1)

-

Volumetric pipette

-

Evaporation dish or watch glass

-

Drying oven

-

Desiccator

-

Analytical balance

-

-

Procedure:

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Isothermal Equilibrium Method.

-

Sample Collection: After allowing the excess solid to settle, carefully transfer a known volume of the supernatant to a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish with the dried solute. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility: The solubility is calculated from the mass of the dried solute and the volume of the solution taken.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide on 2,5-Dimethylterephthalonitrile

This guide provides essential technical data on 2,5-Dimethylterephthalonitrile, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound with the IUPAC name 2,5-dimethylbenzene-1,4-dicarbonitrile.[1] It is also known by the synonym 1,4-Benzenedicarbonitrile, 2,5-dimethyl-.[1][2] The compound is registered under the CAS Number 39095-25-5.[1][2][3]

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂[1][2][3] |

| Molecular Weight | 156.18 g/mol [2][3] |

| Accurate Mass | 156.0687 u[3] |

Logical Relationship of Core Data

The relationship between the compound's name, its chemical formula, and its molecular weight is a fundamental concept in chemistry. The name describes the structure, the formula provides the elemental composition, and the molecular weight is the mass of one mole of the substance, derived from the formula.

References

Potential Research Applications of 2,5-Dimethylterephthalonitrile: A Technical Guide

Introduction

2,5-Dimethylterephthalonitrile, a niche aromatic nitrile, holds significant potential as a precursor in the synthesis of advanced materials and biologically active compounds. While direct research on this specific nitrile is limited, its structural relationship to 2,5-dimethylterephthalic acid and other terephthalate derivatives opens a gateway to a wide array of applications. Through the hydrolysis of its nitrile groups to carboxylic acids, this compound can be transformed into a versatile building block for high-performance polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). Furthermore, the core aromatic structure is a key pharmacophore in various biologically active molecules, suggesting potential applications in drug discovery and development. This technical guide will explore these potential research applications, providing an in-depth overview of the synthesis, properties, and experimental protocols for materials and compounds derived from the this compound core.

From Nitrile to Versatile Precursor: The Hydrolysis Pathway

The conversion of the nitrile functional groups in this compound to carboxylic acids is a critical step in unlocking its potential. This hydrolysis reaction yields 2,5-dimethylterephthalic acid, a valuable monomer and intermediate.

High-Performance Polymers

2,5-Dimethylterephthalic acid, the hydrolysis product of this compound, is a key component in the synthesis of advanced polymers such as polyesters and polyamides.[1] The incorporation of this monomer can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[1]

Applications in Polymer Science:

-

Enhanced Thermal and Mechanical Properties: The rigid aromatic core of 2,5-dimethylterephthalic acid contributes to a higher glass transition temperature and improved mechanical durability in polymers.[1]

-

Specialty Polyesters and Polyamides: It can be used to create specialty polymers for applications demanding high performance, such as in the automotive, aerospace, and electronics industries.[1]

| Polymer Type | Monomers | Potential Properties |

| Polyester | 2,5-Dimethylterephthalic acid, Ethylene Glycol | High thermal stability, improved mechanical strength |

| Polyamide | 2,5-Dimethylterephthalic acid, Hexamethylenediamine | Enhanced chemical resistance, high durability |

Porous Crystalline Materials: MOFs and COFs

The terephthalic acid and terephthalaldehyde backbones are fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high porosity and surface area, making them suitable for a variety of applications.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While direct synthesis from 2,5-dimethylterephthalic acid is not widely reported, the closely related 2,5-dihydroxyterephthalic acid is a common linker in the synthesis of robust MOFs.[2]

| MOF Example | Metal Ion | Organic Linker | Key Properties | Potential Applications |

| Ti-based MOF | Ti(IV) | 2,5-dihydroxyterephthalic acid | Layered framework, reversible gas adsorption | Gas storage and separation |

| Zr-based MOF | Zr(IV) | 2,5-dihydroxyterephthalic acid | High thermal and hydrothermal stability | Catalysis, gas separation |

| Hf-based MOF | Hf(IV) | 2,5-dihydroxyterephthalic acid | Isostructural with Zr-MOF | Gas storage |

Covalent Organic Frameworks (COFs)

COFs are porous crystalline polymers formed from organic building blocks linked by strong covalent bonds. The aldehyde derivative, 2,5-dihydroxyterephthalaldehyde, is a key monomer in the synthesis of various COFs.[3][4]

| COF Example | Aldehyde Monomer | Amine Linker | Key Properties | Potential Applications |

| 2,3-DhaTph | 2,3-dihydroxyterephthalaldehyde | Tetra(p-amino-phenyl)porphyrin | High porosity, organocatalytic micropores | Heterogeneous catalysis |

Biological Activity and Drug Development

Derivatives of the 2,5-disubstituted benzene core, which can be conceptually derived from this compound, have shown promising biological activities. Research into these derivatives has revealed potential applications in antimicrobial and anticancer therapies.

For instance, novel N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and characterized for their in vitro antimicrobial activity against multidrug-resistant Gram-positive pathogens.[5]

| Compound Class | Target | Key Findings |

| N-2,5-dimethylphenylthioureido acid derivatives | Multidrug-resistant Gram-positive bacteria | Excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus |

| Thiazole derivatives | Gram-positive bacteria and pathogenic fungi | Broad-spectrum antifungal activity against drug-resistant Candida strains |

Experimental Protocols

Synthesis of 2,3-DhaTph COF

This protocol is adapted from the synthesis of a bifunctional covalent organic framework.[4]

Materials:

-

2,3-dihydroxyterephthalaldehyde (2,3-Dha)

-

Tetra(p-amino-phenyl)porphyrin (Tph)

-

1,2-dichlorobenzene (o-DCB)

-

Dimethyl acetamide (DMAc)

-

6.0 M Acetic acid

-

Ethanol

Procedure:

-

In a reaction tube, mix 2,3-dihydroxyterephthalaldehyde (26.6 mg, 0.16 mmol) and tetra(p-amino-phenyl)porphyrin (54 mg, 0.08 mmol).

-

Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL) and dimethyl acetamide (3.0 mL).

-

Add 6.0 M acetic acid (0.6 mL) to the mixture.

-

Sonicate the mixture for 20 minutes to achieve a homogenous dispersion.

-

Flash freeze the tube at 77 K (liquid N₂ bath) and degas using three freeze-pump-thaw cycles.

-

Seal the tube and heat at 120 °C for 72 hours.

-

After cooling, filter the resulting COF powder.

-

Wash the powder with ethanol.

-

Dry the product under vacuum at 150 °C for 12 hours to yield a purple powder.

General Procedure for Room Temperature MOF-5 Synthesis

This protocol is a general method for the synthesis of MOF-5 at room temperature.[6]

Materials:

-

Terephthalic acid

-

Zinc acetate dihydrate

-

N,N-dimethylformamide (DMF)

-

Triethylamine (optional)

Procedure:

-

Prepare a solution of terephthalic acid in DMF. If desired, triethylamine can be added to this solution.

-

Prepare a separate solution of zinc acetate dihydrate in DMF.

-

With rapid stirring, add the zinc salt solution to the terephthalic acid solution at ambient temperature.

-

A white precipitate should form almost immediately.

-

Allow the reaction to proceed for a few hours.

-

Collect the solid product by filtration.

-

Wash the product with fresh DMF and then with a solvent like chloroform.

-

Activate the MOF by drying under vacuum.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of 2,5-Dimethylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal and chemical stability of 2,5-Dimethylterephthalonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of structurally similar aromatic dinitriles and general principles of organic chemistry. All quantitative data presented for analogous compounds should be considered as estimations for this compound and must be verified through dedicated experimental analysis.

Introduction

This compound, a substituted aromatic dinitrile, holds potential as a building block in the synthesis of functional materials and pharmaceutical intermediates. Its core structure, a benzene ring substituted with two nitrile groups and two methyl groups, dictates its physical and chemical properties. Understanding the thermal and chemical stability of this compound is paramount for its safe handling, storage, and application in various synthetic protocols. This guide aims to provide a detailed technical overview of its expected stability profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound and a Related Compound.

| Property | This compound | Terephthalonitrile (unsubstituted) |

| CAS Number | 39095-25-5 | 623-26-7 |

| Molecular Formula | C₁₀H₈N₂ | C₈H₄N₂ |

| Molecular Weight | 156.18 g/mol | 128.13 g/mol |

| Appearance | White to off-white solid | White solid |

| Melting Point | 212 °C | 224-227 °C |

| Boiling Point | 337.5 ± 30.0 °C (Predicted) | Not available |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | Not available |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | Low solubility in water |

Data for this compound is sourced from supplier information. Data for Terephthalonitrile is for comparative purposes.

Thermal Stability

It is anticipated that this compound will exhibit high thermal stability, likely decomposing at temperatures well above its melting point. The presence of the methyl groups may slightly lower the decomposition temperature compared to the unsubstituted terephthalonitrile due to the potential for oxidative degradation of the alkyl chains at elevated temperatures.

Recommended Experimental Protocol for Thermal Stability Analysis

To definitively determine the thermal stability, the following experimental protocols are recommended:

3.1.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of decomposition and the degradation profile.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound in an inert crucible (e.g., alumina).

-

Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50-100 mL/min.

-

Temperature Program: Ramp from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Determine the onset temperature of weight loss (Tonset) and the temperature of maximum rate of weight loss (Tmax).

3.1.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and identify any other thermal transitions.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of this compound hermetically sealed in an aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient to 230 °C at 10 °C/min.

-

Hold for 2 minutes to ensure complete melting.

-

Cool to ambient at 10 °C/min.

-

Reheat to 230 °C at 10 °C/min.

-

-

Data Analysis: Determine the melting point (Tm) and enthalpy of fusion (ΔHf) from the second heating scan to eliminate thermal history.

Chemical Stability

The chemical stability of this compound is governed by the reactivity of the nitrile groups and the aromatic ring.

Hydrolytic Stability

Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of amides and subsequently carboxylic acids. The reaction rate is typically dependent on the pH and temperature.

-

Acidic Hydrolysis: In the presence of strong acids (e.g., concentrated HCl or H₂SO₄) and heat, the nitrile groups are expected to hydrolyze to form 2,5-dimethylterephthalamide and then 2,5-dimethylterephthalic acid.

-

Alkaline Hydrolysis: Strong bases (e.g., NaOH or KOH) will also promote hydrolysis to the corresponding carboxylate salt.

It is anticipated that this compound will be relatively stable in neutral aqueous solutions at ambient temperature.

Stability in Common Organic Solvents

This compound is expected to be stable in common aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and chlorinated solvents under normal laboratory conditions. Protic solvents like alcohols may participate in solvolysis reactions under harsh conditions (e.g., elevated temperatures, presence of catalysts), but the compound is likely to be stable for typical reaction times and temperatures.

Reactivity with Oxidizing and Reducing Agents

-

Oxidizing Agents: The aromatic ring and methyl groups are susceptible to oxidation by strong oxidizing agents. The nitrile groups are generally resistant to oxidation.

-

Reducing Agents: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Proposed Degradation Pathway

A generalized degradation pathway for aromatic dinitriles under hydrolytic conditions is depicted below.

Recommended Experimental Protocol for Chemical Stability Assessment

To evaluate the chemical stability, a series of stress tests should be conducted.

-

Objective: To determine the degradation of this compound under various chemical conditions.

-

Methodology:

-

Prepare solutions of this compound in a range of solvents (e.g., water, methanol, acetonitrile).

-

Spike solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

-

Store samples at different temperatures (e.g., ambient, 40 °C, 60 °C) for a defined period (e.g., 1, 7, and 30 days).

-

Analyze the samples at each time point by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.

-

2,5-Dimethylterephthalonitrile: A Technical Health and Safety Overview for Researchers

For Immediate Reference: This document provides a summary of available health and safety information for 2,5-Dimethylterephthalonitrile (CAS No. 39095-25-5). This guide is intended for use by trained professionals in a laboratory or industrial setting. All users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound.

| Identifier | Value |

| IUPAC Name | 2,5-dimethylbenzene-1,4-dicarbonitrile |

| Synonyms | 2,5-Dicyano-p-xylene, 1,4-Dicyano-2,5-dimethylbenzene |

| CAS Number | 39095-25-5 |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol |

| Appearance | Solid (form may vary) |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes the known hazard information based on the Globally Harmonized System (GHS).

| GHS Classification | Details |

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is based on available data and may not be exhaustive. A comprehensive review of the supplier's Safety Data Sheet is critical.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The primary known toxicological effect is harm if swallowed, as indicated by the H302 hazard statement. The lack of publicly available LD50 and LC50 data necessitates a cautious approach, treating the substance as potentially harmful through other routes of exposure as well.

| Toxicity Metric | Value |

| Oral LD50 | Data not available |

| Dermal LD50 | Data not available |

| Inhalation LC50 | Data not available |

Handling and Personal Protective Equipment (PPE)

Safe handling and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring laboratory safety.

| Exposure Control | Recommended Protocol |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If dusts are generated, a NIOSH-approved respirator may be necessary. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth. Call a poison center or doctor/physician if you feel unwell. |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Standard methodologies for determining acute oral toxicity (e.g., OECD Guideline 423), skin irritation (e.g., OECD Guideline 404), and eye irritation (e.g., OECD Guideline 405) would be the basis for generating the necessary safety data for this compound.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to emergency response.

A Comprehensive Technical Guide to the Computational Analysis of 2,5-Dimethylterephthalonitrile's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the computational methodologies used to study the electronic properties of 2,5-Dimethylterephthalonitrile. Due to a lack of specific published data for this compound, this guide presents representative data for the parent molecule, terephthalonitrile (1,4-dicyanobenzene), and outlines the established computational protocols applicable to this class of aromatic nitriles.

Introduction

This compound is a derivative of terephthalonitrile, characterized by a benzene ring substituted with two nitrile groups at positions 1 and 4, and two methyl groups at positions 2 and 5. The electronic properties of such aromatic compounds are of significant interest in various fields, including materials science for the development of organic electronics and in medicinal chemistry as potential pharmacophores. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides powerful tools to investigate these properties at the molecular level. These methods allow for the prediction of key electronic descriptors that govern the molecule's reactivity, stability, and spectroscopic behavior.

Theoretical Electronic Properties of Terephthalonitrile

The electronic properties of aromatic nitriles are primarily governed by the π-electron system of the benzene ring and the electron-withdrawing nature of the nitrile groups. The addition of methyl groups, as in this compound, is expected to modulate these properties through inductive and hyperconjugative effects.

The following table summarizes key electronic properties calculated for the parent molecule, terephthalonitrile (1,4-dicyanobenzene), using DFT methods. These values provide a baseline for understanding the electronic structure of its derivatives.

| Property | Description | Representative Value for Terephthalonitrile (1,4-dicyanobenzene) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | -8.0 to -9.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A key indicator of chemical reactivity and electronic excitation energy. | 6.0 to 8.0 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO by Koopmans' theorem. | 8.0 to 9.0 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated as -ELUMO by Koopmans' theorem. | 1.0 to 2.0 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. For the symmetrical 1,4-dicyanobenzene, the dipole moment is 0.00 D.[1] | 0.00 D[1] |

Note: The values presented are indicative and can vary depending on the specific computational method (functional, basis set) and the phase (gas or solvent) considered in the calculation.

Detailed Computational Protocols

The following sections outline the standard computational methodologies for determining the electronic properties of aromatic nitriles like this compound.

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

3.1.1. Geometry Optimization: The first step in any computational study is to find the equilibrium geometry of the molecule.

-

Software: Gaussian, ORCA, GAMESS, or other quantum chemistry packages.

-

Method: The B3LYP hybrid functional is a common choice for organic molecules, offering a good balance between accuracy and computational cost.[2] Other functionals like M06-2X or PBE0 may also be used.

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p) is typically employed to provide a flexible description of the electron distribution, including polarization and diffuse functions.[3][4]

-

Procedure: An energy minimization calculation is performed, where the positions of the atoms are iteratively adjusted until a stationary point on the potential energy surface is found. A subsequent frequency calculation is necessary to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

3.1.2. Calculation of Electronic Properties: Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to obtain the electronic properties.

-

HOMO and LUMO Energies: These are direct outputs of the DFT calculation and represent the energies of the frontier molecular orbitals.

-

Ionization Potential and Electron Affinity: These can be approximated using the energies of the frontier orbitals via Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO).[3] More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation or anion (ΔSCF method).

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states.

-

Software: Most quantum chemistry packages that implement DFT also have TD-DFT capabilities.

-

Method: The choice of functional is crucial for accurate excited-state calculations. Functionals like CAM-B3LYP and ωB97X-D are often preferred for their better description of charge-transfer excitations, which can be important in molecules with donor and acceptor groups.

-

Basis Set: A basis set with diffuse functions, such as 6-311++G(d,p), is generally recommended for excited-state calculations to accurately describe the more diffuse nature of the electron density in excited states.

-

Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry. The output provides information on the vertical excitation energies (corresponding to UV-Vis absorption maxima), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π*).

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational study of the electronic properties of a molecule like this compound.

Caption: A flowchart illustrating the key steps in the computational analysis of the electronic properties of a molecule, from defining the initial structure to the final analysis of ground and excited-state properties.

Conclusion

References

Unveiling the Potential of Dimethyl-Substituted Terephthalonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-substituted terephthalonitriles represent a class of aromatic compounds with burgeoning interest in materials science and biomedical applications. Their rigid structure, appended with electron-donating methyl groups and electron-withdrawing nitrile functionalities, imparts unique photophysical and electronic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and emerging applications of these versatile molecules, with a focus on their potential as advanced materials and biological probes.

Physicochemical Properties

The physicochemical properties of dimethyl-substituted terephthalonitriles are influenced by the position of the methyl groups on the benzene ring. The most studied isomer, 2,5-dimethylterephthalonitrile, serves as a representative example.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Density | 1.09 g/cm³ | [1] |

| Boiling Point | 337.5 °C at 760 mmHg | [1] |

| Flash Point | 166 °C | [1] |

Synthesis and Characterization

The synthesis of dimethyl-substituted terephthalonitriles can be achieved through various organic reactions, with the cyanation of corresponding brominated precursors being a common strategy.

General Synthesis Workflow: Cyanation of Dihalogenated Dimethylbenzene

A general workflow for the synthesis of dimethyl-substituted terephthalonitriles involves the palladium-catalyzed cyanation of a dihalogenated dimethylbenzene.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound from 2,5-Dibromo-p-xylene

This protocol is a representative example for the synthesis of a dimethyl-substituted terephthalonitrile.

Materials:

-

2,5-Dibromo-p-xylene

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-p-xylene (1.0 eq) in anhydrous DMF.

-

Add zinc cyanide (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the solution.

-

Heat the reaction mixture to 90-100 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with toluene (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data for this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 2H), 2.50 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 134.0, 118.0, 112.5, 20.0.

-

Appearance: White to off-white solid.

Novel Properties and Applications

Dimethyl-substituted terephthalonitriles are emerging as promising candidates for a range of advanced applications, primarily driven by their unique photophysical properties.

Thermally Activated Delayed Fluorescence (TADF)

Many donor-acceptor molecules, including derivatives of dimethyl-substituted terephthalonitriles, exhibit Thermally Activated Delayed Fluorescence (TADF). This phenomenon allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules, leading to significantly higher efficiencies in Organic Light-Emitting Diodes (OLEDs).

The TADF mechanism relies on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal energy, followed by fluorescence.

Caption: Jablonski diagram illustrating the TADF mechanism.

Experimental Protocol: Measurement of TADF Properties

The characterization of TADF materials involves a combination of steady-state and time-resolved photoluminescence measurements.

Instrumentation:

-

Fluorometer with a xenon lamp and a photomultiplier tube (PMT) detector.

-

Time-correlated single-photon counting (TCSPC) system with a pulsed laser or LED excitation source.

-

Integrating sphere for quantum yield measurements.

-

Cryostat for temperature-dependent measurements.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dimethyl-substituted terephthalonitrile derivative in a degassed solvent (e.g., toluene) to minimize oxygen quenching of triplet states. For solid-state measurements, a thin film can be prepared by spin-coating or vacuum deposition.

-

Steady-State Measurements:

-

Record the absorption and emission spectra to determine the absorption and emission maxima.

-

Measure the photoluminescence quantum yield (PLQY) using an integrating sphere.

-

-

Time-Resolved Measurements:

-

Measure the transient photoluminescence decay at the emission maximum. The decay curve of a TADF emitter will typically show a prompt fluorescence component (nanosecond timescale) and a delayed fluorescence component (microsecond to millisecond timescale).

-

Perform temperature-dependent decay measurements. The intensity of the delayed fluorescence component should increase with temperature, confirming the thermally activated nature of the process.

-

-

Determination of ΔEST: The energy gap between the S₁ and T₁ states can be estimated from the onset of the fluorescence and phosphorescence spectra, respectively. The phosphorescence spectrum is typically measured at low temperatures (e.g., 77 K) to suppress TADF and enhance phosphorescence.

Bioimaging and Cellular Probes

The fluorescent properties of dimethyl-substituted terephthalonitriles make them attractive candidates for the development of fluorescent probes for bioimaging. By functionalizing the core structure with specific targeting moieties, these molecules can be directed to particular cellular organelles, such as mitochondria.

Workflow for Mitochondrial Imaging

The following workflow outlines the general steps for using a dimethyl-substituted terephthalonitrile-based fluorescent probe for imaging mitochondria in live cells.

Caption: Workflow for live-cell mitochondrial imaging.

Experimental Protocol: Live-Cell Imaging of Mitochondria

Materials:

-

Dimethyl-substituted terephthalonitrile-based mitochondrial probe

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes at an appropriate density and allow them to adhere overnight in a cell culture incubator.

-

Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the range of 100 nM to 1 µM) in pre-warmed live-cell imaging medium.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

-

Washing: For probes with high background fluorescence, it may be necessary to wash the cells. Remove the staining solution and wash the cells gently two to three times with pre-warmed imaging medium.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Place the dish on the stage of the fluorescence microscope equipped with a live-cell imaging chamber. Acquire images using the appropriate excitation and emission filters for the specific probe.

Conclusion

Dimethyl-substituted terephthalonitriles are a class of compounds with significant potential for innovation in materials science and biomedical research. Their tunable photophysical properties, particularly their capacity for Thermally Activated Delayed Fluorescence, position them as key components for next-generation OLEDs. Furthermore, their utility as fluorescent scaffolds opens up new avenues for the development of targeted probes for live-cell imaging. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to explore and exploit the novel properties of these fascinating molecules. Further research into the synthesis of a wider range of isomers and the exploration of their structure-property relationships will undoubtedly unlock even more exciting applications in the future.

References

Methodological & Application

Synthesis of 2,5-Dimethylterephthalonitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,5-Dimethylterephthalonitrile, a dinitrile compound with potential applications in the development of novel materials and as a precursor for pharmacologically active molecules. The proposed synthesis is based on the well-established industrial process of catalytic ammoxidation of a xylene isomer, in this case, 1,2,4,5-tetramethylbenzene (durene).

Overview

The synthesis of this compound is achieved through the vapor-phase catalytic ammoxidation of durene. This process involves the reaction of durene with ammonia and an oxygen source (typically air) at elevated temperatures over a solid-state catalyst. The methyl groups of durene are converted to nitrile groups, yielding the desired dinitrile. This method is analogous to the industrial production of terephthalonitrile from p-xylene.

Reaction Principle

The overall chemical transformation is as follows:

C₆H₂(CH₃)₄ + 2 NH₃ + 3 O₂ → C₆H₂(CN)₂(CH₃)₂ + 6 H₂O

This reaction is highly exothermic and requires careful control of reaction parameters to ensure high selectivity and yield of the desired product while minimizing the formation of by-products such as mononitriles and carbon oxides.

Experimental Protocol

This protocol is adapted from established procedures for the ammoxidation of p-xylene.[1][2]

3.1. Materials and Reagents

-

1,2,4,5-tetramethylbenzene (Durene) (99% purity)

-

Anhydrous Ammonia (NH₃)

-

Compressed Air (as oxygen source)

-

Nitrogen (N₂) for inerting and dilution

-

Catalyst: Vanadium-based catalyst supported on α-alumina (e.g., alkali metal vanadium bronze on α-alumina).[2]

3.2. Equipment

-

Fixed-bed quartz reactor

-

Tube furnace with temperature controller

-

Mass flow controllers for precise gas delivery

-

Syringe pump for feeding the organic reactant

-

Condenser and collection system for the product

-

Gas chromatograph (GC) for analysis of reactants and products

3.3. Procedure

-

Catalyst Preparation and Packing:

-

The catalyst (e.g., 1-10% by weight of an alkali metal vanadium bronze on α-alumina) is prepared and activated according to standard procedures.[2]

-

The fixed-bed reactor is packed with a known amount of the catalyst, with inert quartz wool plugs at both ends to secure the catalyst bed.

-

-

System Purge and Heating:

-

The reactor system is purged with nitrogen gas to remove any residual air and moisture.

-

The reactor is heated to the desired reaction temperature (typically in the range of 375-500 °C) under a continuous flow of nitrogen.[2]

-

-

Reactant Feed:

-

Once the desired temperature is reached and stable, the flow of ammonia and air is initiated using mass flow controllers.

-

Durene, in its molten state, is fed into a vaporizer and then introduced into the reactor using a syringe pump. The durene is carried into the reactor by the gas stream.

-

-

Reaction Conditions:

-

The reaction is carried out at a temperature between 400 °C and 450 °C.[2]

-

The molar ratios of the reactants are critical for optimal yield and selectivity. A typical molar ratio of ammonia to durene is in the range of 2:1 to 3:1, and the molar ratio of oxygen to durene is between 2:1 and 3:1.[2]

-

The volume percent concentration of the reactant feed is typically in the range of 3-10% durene, 7-25% ammonia, and 10-20% oxygen.[2]

-

The contact time of the reactants with the catalyst is controlled by the total gas flow rate.

-

-

Product Collection and Analysis:

-

The reactor effluent, containing the product, unreacted starting materials, and by-products, is passed through a condenser to cool the gas stream and solidify the product.

-

The solid product is collected and purified, typically by recrystallization.

-

The gaseous effluent can be analyzed by online gas chromatography to determine the conversion of durene and the selectivity to this compound.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the ammoxidation of p-xylene, which can be used as a starting point for the optimization of this compound synthesis.

| Parameter | Value | Reference |

| Reaction Temperature | 375 - 500 °C | [2] |

| Preferred Temperature | 400 - 450 °C | [2] |

| Molar Ratio (NH₃:Durene) | ~3:1 or less | [2] |

| Molar Ratio (O₂:Durene) | ~3:1 or less | [2] |

| Reactant Concentration (Durene) | 3 - 10 vol% | [2] |

| Reactant Concentration (NH₃) | 7 - 25 vol% | [2] |

| Reactant Concentration (O₂) | 10 - 20 vol% | [2] |

| Catalyst | Alkali metal vanadium bronze on α-alumina | [2] |

| Expected Conversion of Durene | > 95% | [1] |

| Expected Molar Yield of Dinitrile | > 90% | [1] |

| Expected Selectivity of Dinitrile | > 90% | [1] |

Visualizations

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

The ammoxidation reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Ammonia is a corrosive and toxic gas; appropriate handling procedures and ventilation are essential.

-

Durene is a flammable solid.

-

High-temperature operations require appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

-

The reactor system should be properly pressure-tested and equipped with pressure relief devices.

References

Application Notes and Protocols: 2,5-Dimethylterephthalonitrile in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential experimental uses of 2,5-Dimethylterephthalonitrile in the synthesis of advanced materials. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines plausible synthetic routes and characterization methods based on established chemical principles and analogous compounds.

Introduction to this compound

This compound is an aromatic dinitrile with the chemical formula C₁₀H₈N₂. Its rigid structure, featuring a centrally substituted benzene ring with two nitrile groups and two methyl groups, makes it a promising but underexplored building block for various functional materials. The nitrile functionalities offer versatile reactivity for polymerization and framework construction, while the methyl groups can enhance solubility and modify the material's final properties.

Chemical Structure:

Potential Applications:

-

High-Performance Polymers: As a monomer or a precursor to monomers for synthesizing polyamides and polyimides with enhanced thermal stability and mechanical properties.

-

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The dinitrile functionality can undergo cyclotrimerization or other condensation reactions to form highly porous, crystalline frameworks for gas storage and separation.

-

Metal-Organic Frameworks (MOFs): While the nitrile group is a weaker coordinating agent than carboxylic acids, it can be used as a ligand to construct novel MOFs with unique topologies and properties. It can also be hydrolyzed to the corresponding dicarboxylic acid for use in traditional MOF synthesis.

Physicochemical and Characterization Data

Below is a summary of key physicochemical properties for this compound and a list of standard characterization techniques for materials derived from it.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39095-25-5 |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >260 °C (decomposes)[1] |

| Boiling Point | 337.5 °C at 760 mmHg[2] |

| Density | 1.09 g/cm³[2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) |

Table 2: Typical Characterization Techniques for Derived Materials

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (e.g., disappearance of nitrile peak, appearance of amide or imide peaks). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer or framework structure. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of polymer molecular weight and polydispersity. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |

| Powder X-Ray Diffraction (PXRD) | Assessment of crystallinity and phase purity of MOFs and COFs. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of material morphology and particle size. |

| Gas Adsorption (e.g., N₂ Isotherms) | Measurement of surface area and porosity of framework materials. |

Experimental Protocols

The following protocols are proposed based on general synthetic methodologies for similar aromatic monomers. Researchers should optimize these conditions for their specific experimental setup.

Synthesis of 2,5-Dimethylterephthalamide (Precursor for Polyamides)

This protocol describes the hydrolysis of this compound to 2,5-dimethylterephthalamide, which can then be used in polycondensation reactions.

Workflow Diagram:

Caption: Workflow for the hydrolysis of this compound.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in concentrated sulfuric acid.

-

Heat the mixture to 80-100°C and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water with constant stirring.

-

A white precipitate of 2,5-dimethylterephthalamide will form.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 80°C overnight.

Proposed Synthesis of an Aromatic Polyamide via Polycondensation

This protocol outlines a potential route for the synthesis of a polyamide using the diacid derivative of this compound and an aromatic diamine.

Signaling Pathway Diagram:

Caption: Polycondensation reaction for aromatic polyamide synthesis.

Protocol:

-

First, convert 2,5-Dimethylterephthalic acid (obtained from the hydrolysis of the dinitrile) to 2,5-dimethylterephthaloyl chloride using a standard procedure with thionyl chloride.

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of 2,5-dimethylterephthaloyl chloride to the stirred solution.

-

Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.

-

Filter the fibrous polymer, wash it with methanol and water, and dry it under vacuum at 100°C.

Proposed Solvothermal Synthesis of a Covalent Organic Framework (COF)

This protocol describes a hypothetical solvothermal synthesis of a COF through the cyclotrimerization of this compound.

Logical Relationship Diagram:

Caption: Logical steps for the solvothermal synthesis of a COF.

Protocol:

-

In a Pyrex tube, add this compound and a catalyst (e.g., anhydrous ZnCl₂).

-

Evacuate the tube and seal it under vacuum.

-

Place the sealed tube in a furnace and heat it to 400°C for 48 hours.

-

After cooling to room temperature, open the tube and wash the resulting solid product with dilute hydrochloric acid, water, and acetone to remove the catalyst and any unreacted monomer.

-

Dry the final COF product under vacuum.

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The protocols provided are illustrative and based on general chemical knowledge. They have not been experimentally validated for this compound. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental work.

References

Application Notes and Protocols: 2,5-Dimethylterephthalonitrile as a Versatile Precursor for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways to utilize 2,5-dimethylterephthalonitrile as a precursor for the synthesis of high-performance polymers, including polyamides and polyesters. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to guide researchers in the development of novel polymeric materials.

Introduction

This compound is a readily available aromatic dinitrile that, while not directly polymerizable into common polymer classes, serves as a valuable and versatile starting material for the synthesis of various monomers. Through straightforward chemical transformations, the nitrile functionalities can be converted into carboxylic acid or amine groups, opening pathways to the production of high-performance polyamides and polyesters. This document outlines the synthesis of these monomers from this compound and their subsequent polymerization.

Monomer Synthesis from this compound

The pivotal step in utilizing this compound for polymer synthesis is its conversion into polymerizable monomers. The two primary routes are hydrolysis to 2,5-dimethylterephthalic acid and reduction to 2,5-bis(aminomethyl)-p-xylene.

Synthesis of 2,5-Dimethylterephthalic Acid via Hydrolysis

The dinitrile can be converted to the corresponding diacid through hydrolysis, typically under basic or acidic conditions. 2,5-Dimethylterephthalic acid is a key intermediate for producing high-performance polyesters and polyamides.[1]

Experimental Protocol: Alkaline Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heating: Heat the mixture to reflux and maintain the temperature for several hours to ensure complete hydrolysis of both nitrile groups. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a concentrated acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the 2,5-dimethylterephthalic acid.

-

Isolation and Purification: Collect the white precipitate by filtration, wash it thoroughly with distilled water to remove any inorganic salts, and then dry it in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Workflow for Monomer Synthesis

Caption: Conversion of this compound to key monomers.

Synthesis of 2,5-Bis(aminomethyl)-p-xylene via Reduction

Reduction of the nitrile groups to primary amines yields 2,5-bis(aminomethyl)-p-xylene, a diamine monomer suitable for polyamide synthesis.

Experimental Protocol: Reduction of this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) dropwise to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature (typically 0 °C).

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Subsequently, carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.

-

Isolation: Filter the resulting mixture to remove the inorganic salts.

-

Purification: Dry the filtrate over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude diamine. Further purification can be achieved by vacuum distillation.

Polymer Synthesis

The synthesized monomers can be used to produce a variety of polymers. Below are representative protocols for the synthesis of a polyester and a polyamide.

Synthesis of Poly(ethylene 2,5-dimethylterephthalate)

Experimental Protocol: Melt Polycondensation

-

Esterification: In a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet, combine 2,5-dimethylterephthalic acid and an excess of ethylene glycol (e.g., a 1:2 molar ratio). The use of catalysts is essential to achieve a reasonable transesterification rate at moderate temperatures.[2] Heat the mixture under a nitrogen atmosphere to a temperature of 150-200 °C to initiate the esterification reaction, during which water will be distilled off.[2]

-

Polycondensation: After the removal of water ceases, add a polycondensation catalyst (e.g., antimony trioxide). Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to create a vacuum. This stage promotes the removal of excess ethylene glycol and drives the polymerization to a high molecular weight.

-

Isolation: Once the desired melt viscosity is achieved, extrude the molten polymer from the reactor, cool, and pelletize.

Polymer Synthesis Workflow

Caption: Polymerization pathways from derived monomers.

Synthesis of a Polyamide from 2,5-Bis(aminomethyl)-p-xylene

Experimental Protocol: Interfacial Polymerization

-

Aqueous Phase Preparation: Dissolve 2,5-bis(aminomethyl)-p-xylene and an acid scavenger (e.g., sodium hydroxide or triethylamine) in water.

-

Organic Phase Preparation: Dissolve a diacyl chloride (e.g., adipoyl chloride or terephthaloyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane or chloroform).

-

Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. The polyamide will form instantaneously at the interface of the two layers.

-

Isolation and Purification: After a few minutes of stirring, stop the reaction and separate the precipitated polymer. Wash the polymer thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers. Finally, dry the polyamide under vacuum.

Phthalonitrile-Based Thermosetting Resins